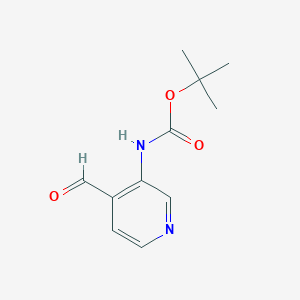
叔丁基 4-甲酰吡啶-3-基氨基甲酸酯
概述
描述
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For example, the practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate is achieved via aziridine opening and optical resolution, providing access to multigram quantities of enantiomers . Another synthesis method involves the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc)-protected nitrones in reactions with organometallics . Additionally, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate is characterized using various spectroscopic techniques and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex and is often studied using various analytical techniques. For instance, the molecular structure of 4-tert-butylpyrazoles has been determined using X-ray, NMR, and calorimetric studies . Similarly, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives undergo a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used as building blocks in organic synthesis and can undergo transformations to yield N-(Boc)hydroxylamines . The Kulinkovich–Szymoniak cyclopropanation is another reaction that has been scaled up for the synthesis of tert-butyl carbamate derivatives, such as (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The tert-butyl group is known to be sterically demanding and can influence the solubility and reactivity of the compound. For example, the tert-butyl group in 4'-tert-butyl-2,2':6',2''-terpyridine prevents typical face-to-face π-interactions, leading to unique packing forces in the solid state . The crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate reveal specific hydrogen bonding patterns and contributions to crystal packing .
科学研究应用
在制造抑制剂中的合成和应用:温杰·李等人(2012 年)开发了一种实用且可扩展的合成方法,用于合成一种相关化合物,即淋巴细胞功能相关抗原 1 抑制剂的制造中间体。该化合物通过从容易获得的原料开始,以高效的一锅法两步缩合顺序合成,展示了其在制药生产工艺中的潜力(李等人,2012 年)。
在染料敏化太阳能电池中的应用:C. Klein 等人(2004 年)对两亲性钌敏化剂(包括叔丁基 4-甲酰吡啶-3-基氨基甲酸酯的衍生物)进行的研究,探讨了它们在染料敏化太阳能电池中的应用。这些敏化剂在基于纳米晶体 TiO2 的太阳能电池中显示出有效的敏化作用,突出了该化合物在可再生能源技术中的作用(Klein 等人,2004 年)。
在合成有效蛋白酶体抑制剂中的作用:H. Ooi 等人(2004 年)开发了一种简便的无色谱法,用于合成 (+)-乳环素的中间体,这是一种有效的蛋白酶体抑制剂。该过程涉及叔丁基 4-甲酰吡啶-3-基氨基甲酸酯衍生物的不对称巴豆酰化,表明其在合成生物活性化合物中的重要性(Ooi 等人,2004 年)。
在抗癌药物制备中的应用:张彬良等人(2018 年)描述了一种快速且高产的合成方法,用于合成叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,这是一种小分子抗癌药物的重要中间体。从市售原料合成以及该过程的高产率突显了其在新型抗癌疗法开发中的重要性(张等人,2018 年)。
在量子点敏化太阳能电池中的应用:G. Boschloo 等人(2006 年)研究了在染料敏化 TiO2 太阳能电池中向氧化还原电解质中添加 4-叔丁基吡啶的影响。他们的发现有助于更好地理解叔丁基 4-甲酰吡啶-3-基氨基甲酸酯衍生物增强量子点敏化太阳能电池性能的分子机制(Boschloo 等人,2006 年)。
安全和危害
作用机制
Target of Action
Tert-butyl 4-formylpyridin-3-ylcarbamate is a complex organic compound with the molecular formula C11H14N2O3
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 4-formylpyridin-3-ylcarbamate are not well-documented. Its impact on bioavailability is also unknown. The compound has a melting point of 52-53 °C and a boiling point of 310.0±27.0 °C . It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
属性
IUPAC Name |
tert-butyl N-(4-formylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKONQAWPOHLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557013 | |
| Record name | tert-Butyl (4-formylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116026-95-0 | |
| Record name | 1,1-Dimethylethyl N-(4-formyl-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116026-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-formylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminoisonicotinaldehyde, 3-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


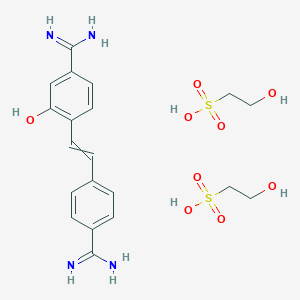

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)

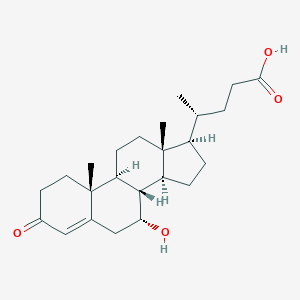
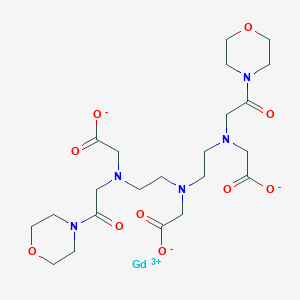
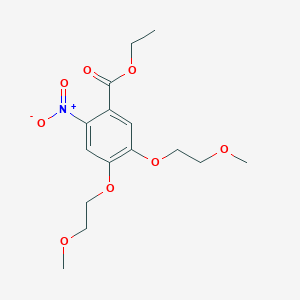

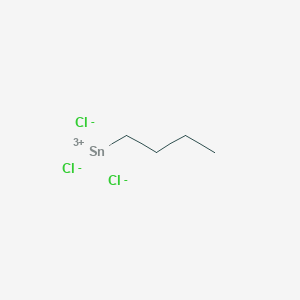
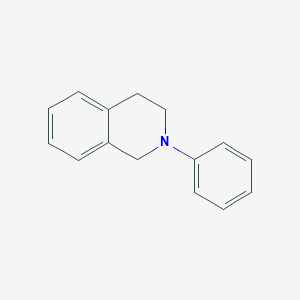
![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)

